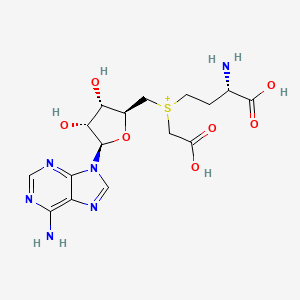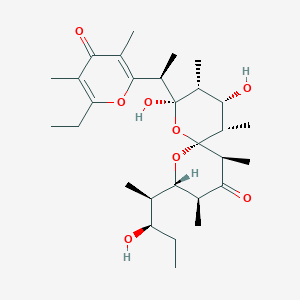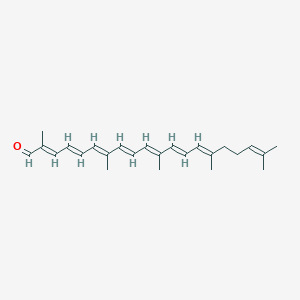
Apo-12'-lycopenal
Descripción general
Descripción
Apo-12’-lycopenal is an innovative biomedical medication derived from lycopene . Lycopene is an innate chromatic compound abundantly present in botanical produce . This substance exhibits antioxidant and anti-inflammatory attributes . It promotes adipocyte differentiation via peroxisome proliferator-activated receptor gamma activation .
Molecular Structure Analysis
Lycopene, from which Apo-12’-lycopenal is derived, is an unsaturated acyclic hydrocarbon . It is an open-polyene chain lacking the b-ionone ring structure . The synthetic lycopene contains approximately 70% of all-trans-lycopene, up to 23% of 5-cis-lycopene, and minor quantities of other cis-isomers .Chemical Reactions Analysis
The current literature suggests that the majority of lycopene is cleaved eccentrically by BCO2 . Single nucleotide polymorphisms and dietary fat influence lycopene absorption and thus modify its health effects .Physical And Chemical Properties Analysis
Apo-12’-lycopenal occurs as a red to dark violet crystalline powder . It is insoluble in water and nearly insoluble in methanol and ethanol, but is freely soluble in chloroform and tetrahydrofuran . A 1% solution of lycopene in chloroform is clear and has intensive orange-red colour .Aplicaciones Científicas De Investigación
Apo-12'-lycopenal and Adipocyte Differentiation
Apo-12'-lycopenal, a metabolite of lycopene, has shown potential in promoting adipocyte differentiation. A study by Takahashi et al. (2018) found that apo-12'-lycopenal selectively activates peroxisome proliferator-activated receptor γ (PPARγ), a key regulator in glucose and lipid metabolism. This activation leads to increased adipocyte differentiation, higher mRNA levels of PPARγ, enhanced adiponectin secretion, and improved insulin-stimulated glucose uptake in 3T3-L1 cells. These findings suggest that apo-12'-lycopenal could play a significant role in metabolic processes related to adipose tissue and glucose metabolism (Takahashi et al., 2018).
Presence in Foods and Human Plasma
Research has identified the presence of various apo-lycopenals, including apo-12'-lycopenal, in raw and processed foods, as well as in human plasma. Kopec et al. (2010) developed a method to detect and quantify apo-lycopenals in different food sources and human plasma, revealing that these metabolites are widely present and suggesting their potential biological significance (Kopec et al., 2010).
Mecanismo De Acción
Safety and Hazards
Apo-12’-lycopenal is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKROHWZDNWNMY-MSWJQUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apo-12'-lycopenal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





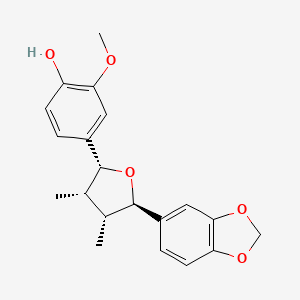
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
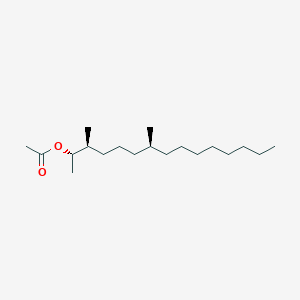
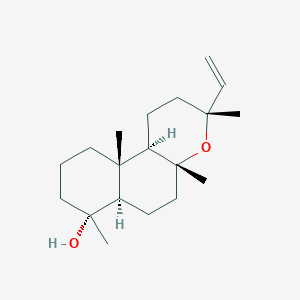
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
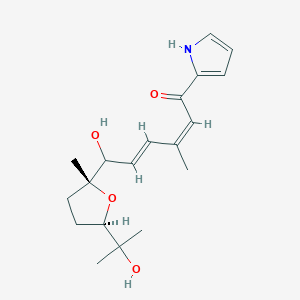
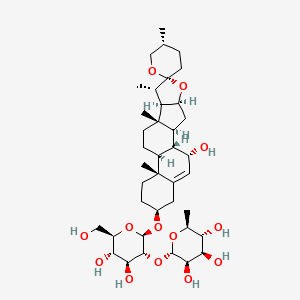
![(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1248949.png)
